molecular formula C5H6F4N4 B13067481 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13067481
M. Wt: 198.12 g/mol
InChI Key: BKMQIRDXDYIFAT-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine is a fluorinated organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,2,3,3-tetrafluoropropylamine and 1H-1,2,3-triazole.

    Reaction Conditions: The reaction between 2,2,3,3-tetrafluoropropylamine and 1H-1,2,3-triazole is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazole: A closely related compound with similar properties.

    1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,4-triazole: Another triazole derivative with comparable applications.

Uniqueness: 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine is unique due to its specific arrangement of fluorine atoms and the triazole ring, which imparts distinct chemical and biological properties. Its enhanced stability and activity make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H6F4N4

Molecular Weight

198.12 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluoropropyl)triazol-4-amine

InChI

InChI=1S/C5H6F4N4/c6-4(7)5(8,9)2-13-1-3(10)11-12-13/h1,4H,2,10H2

InChI Key

BKMQIRDXDYIFAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC(C(F)F)(F)F)N

Origin of Product

United States

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